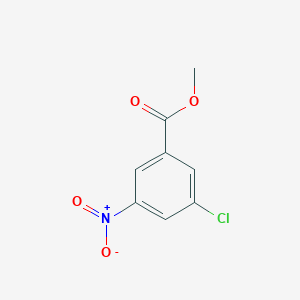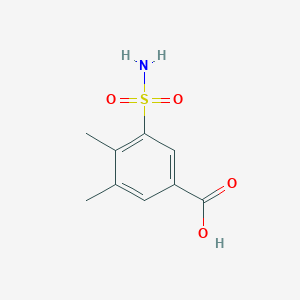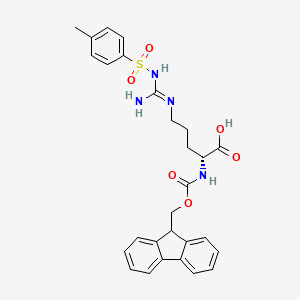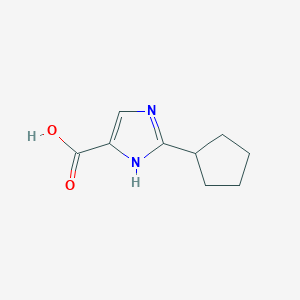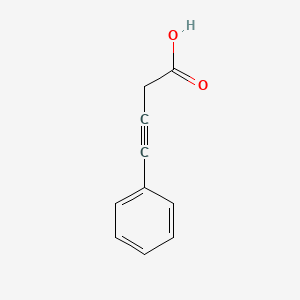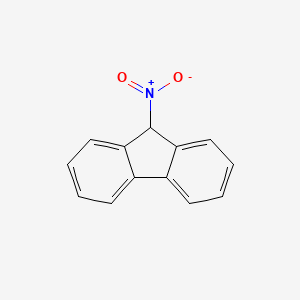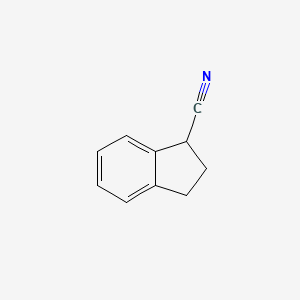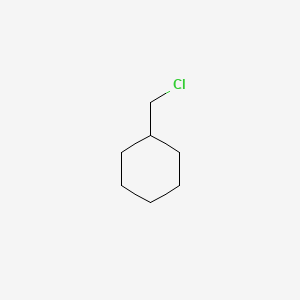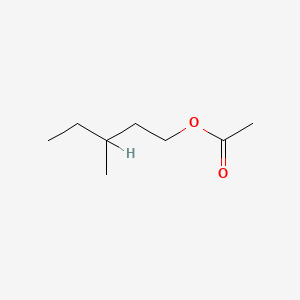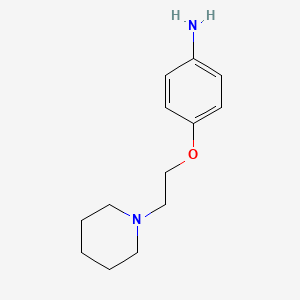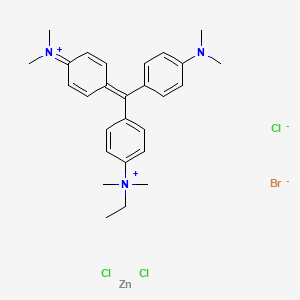
Methyl Green zinc chloride salt
描述
Methyl Green zinc chloride salt is a synthetic, triphenylmethane-type cationic dye primarily used as a DNA stain in histochemistry. It is composed of aniline rings with varying degrees of methylation and binds specifically to the adenine-thymine rich regions of the major groove of DNA with the help of two positive charges . This compound is also known for its use in combination with pyronin to stain RNA and plasma cells in tissue sections and cytologic preparations .
作用机制
Target of Action
Methyl Green Zinc Chloride Salt is primarily used as a DNA stain in histochemistry . It binds specifically to the A-T rich regions of the major groove of DNA . At low concentrations, it binds selectively to AT-rich regions of native DNA .
Mode of Action
The compound interacts with its targets (A-T rich regions of DNA) through the help of two positive charges . This interaction results in the staining of the DNA, which allows for its detection and analysis in various applications.
Pharmacokinetics
It is soluble in water , which may influence its bioavailability and distribution.
Result of Action
The primary result of the action of this compound is the staining of DNA, particularly in A-T rich regions . This allows for the visualization and analysis of DNA in various applications, including diagnostic assays, manufacturing, hematology, and histology .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. At a very high pH, methyl green forms an alkaline solution and gets converted to a colorless carbinol base . This suggests that the efficacy and stability of the compound can be affected by the pH of the environment.
生化分析
Biochemical Properties
Methyl Green zinc chloride salt plays a significant role in biochemical reactions, particularly in the staining of DNA and RNA. The compound interacts with DNA by binding to the A-T rich regions with the help of two positive charges. This interaction is facilitated by the aniline rings with different degrees of methylation present in the dye . Additionally, this compound is used in combination with pyronin to stain RNA and plasma cells in tissue sections and cytologic preparations .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is primarily used as a nuclear counterstain in enzyme histochemistry, immunostaining, and in situ hybridization. The bluish-green color of the dye contrasts with the red, purple, brown, and black products of histochemical reactions, making it suitable for tracking and visualization purposes . The compound has been used in the histochemical staining for the apoptosis examination of kidney tissue and as a nuclear stain for labeling embryos .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding specifically to the A-T rich regions of the major groove of DNA. This binding is facilitated by the presence of two positive charges on the dye, which interact with the negatively charged phosphate backbone of the DNA . The dye’s aniline rings with different degrees of methylation also play a crucial role in this interaction . This compound, in combination with pyronin, is extensively used to stain RNA and plasma cells in tissue sections and cytologic preparations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored for up to 12 months under desiccating conditions . It is recommended to prepare and use solutions on the same day to ensure optimal performance . The dye content is based on the molecular weight of monobromo-monochloro ZnCl2 salt (653.2), and the halogen contents are listed on the label .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects are not extensively documented, it is important to consider the potential toxic or adverse effects at high doses. The compound is classified under hazard classifications such as Aquatic Chronic 2, Eye Damage 1, Skin Corrosion 1B, and Specific Target Organ Toxicity (STOT) SE 3, targeting the respiratory system .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA and RNA staining. The dye binds selectively to the A-T rich regions of native DNA, making it a valuable tool for histochemical staining . The compound’s interaction with DNA and RNA is facilitated by its cationic nature and the presence of aniline rings with different degrees of methylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its cationic nature. The dye binds specifically to the A-T rich regions of the major groove of DNA, allowing it to localize within the cell nucleus . The compound’s transport and distribution are influenced by its solubility in water and ethanol, as well as its stability under desiccating conditions .
Subcellular Localization
This compound is primarily localized within the cell nucleus due to its specific binding to DNA. The dye’s aniline rings with different degrees of methylation and the presence of two positive charges facilitate its interaction with the negatively charged phosphate backbone of DNA . This subcellular localization is crucial for its function as a DNA stain in histochemistry and other biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: Methyl Green zinc chloride salt is synthesized through the reaction of methyl green with zinc chloride. The process involves dissolving methyl green in hot water and then adding zinc chloride to the solution. The mixture is then allowed to crystallize, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Methyl Green zinc chloride salt undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized forms of the dye.
Reduction Products: Reduced forms of the dye.
Substitution Products: Substituted derivatives of this compound.
科学研究应用
Methyl Green zinc chloride salt has a wide range of applications in scientific research, including:
相似化合物的比较
Ethyl Green: A related triphenylmethane-type cationic dye used for similar applications.
Crystal Violet: Another triphenylmethane dye used as a biological stain.
Malachite Green: A triphenylmethane dye used in various staining techniques.
Uniqueness of Methyl Green Zinc Chloride Salt: this compound is unique due to its specific binding to adenine-thymine rich regions of DNA and its extensive use in combination with pyronin for staining RNA and plasma cells . Its ability to act as a nuclear counterstain in various histochemical techniques makes it a valuable tool in scientific research .
属性
IUPAC Name |
dichlorozinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3.4ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOGXCSOLMZRAZ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35Cl4N3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7114-03-6 | |
| Record name | Methyl Green, zinc chloride salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007114036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)
